BenchChemオンラインストアへようこそ!

8-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one

Monoamine oxidase MAO-B selectivity Neuropharmacology

8-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one is a brominated dihydroquinolin-2-one derivative (molecular formula C₁₂H₁₄BrNO, molecular weight 268.15 g·mol⁻¹) that belongs to the broader class of 4,4-dimethyl-3,4-dihydroquinolin-2-ones, a scaffold recognized as the core structure of numerous pharmacologically active agents including anti‑cancer, anti‑diabetic, and cardiovascular drug candidates. The compound features a bromine atom at the 8‑position and three methyl groups at the 1‑ and 4‑positions, which together confer distinct electronic, steric, and lipophilic properties relative to non‑halogenated or differently substituted analogs.

Molecular Formula C12H14BrNO
Molecular Weight 268.15 g/mol
CAS No. 1187932-46-2
Cat. No. B3088962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one
CAS1187932-46-2
Molecular FormulaC12H14BrNO
Molecular Weight268.15 g/mol
Structural Identifiers
SMILESCC1(CC(=O)N(C2=C1C=CC=C2Br)C)C
InChIInChI=1S/C12H14BrNO/c1-12(2)7-10(15)14(3)11-8(12)5-4-6-9(11)13/h4-6H,7H2,1-3H3
InChIKeyYXYICGAXRNWURI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one (CAS 1187932-46-2): Chemical Identity and Core Characteristics for Procuring Scientists


8-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one is a brominated dihydroquinolin-2-one derivative (molecular formula C₁₂H₁₄BrNO, molecular weight 268.15 g·mol⁻¹) that belongs to the broader class of 4,4-dimethyl-3,4-dihydroquinolin-2-ones, a scaffold recognized as the core structure of numerous pharmacologically active agents including anti‑cancer, anti‑diabetic, and cardiovascular drug candidates [1]. The compound features a bromine atom at the 8‑position and three methyl groups at the 1‑ and 4‑positions, which together confer distinct electronic, steric, and lipophilic properties relative to non‑halogenated or differently substituted analogs. Commercially, the compound is supplied by multiple vendors at purities ≥ 97 % (typically 97–98 %), with supporting analytical documentation including NMR, HPLC, LC‑MS, and MSDS .

Why 8-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one Cannot Be Replaced by Other Dihydroquinolin-2-ones: The Case for Defined Substitution


Within the dihydroquinolin-2-one family, biological activity is exquisitely sensitive to the nature and position of substituents. Substitution at the C8 position, in particular, has been shown to yield markedly different pharmacological profiles compared with C6‑ or C7‑substituted isomers [1]. The bromine atom at C8 not only alters the electronic landscape of the aromatic ring but also introduces a heavy-atom effect that modulates target binding, lipophilicity, and metabolic stability. Consequently, a procurement decision based solely on the core dihydroquinolin-2-one scaffold—without specifying the 8‑bromo‑1,4,4‑trimethyl substitution pattern—risks acquiring a compound with unpredictable potency, selectivity, and physicochemical behavior. The quantitative evidence below substantiates why this precise substitution pattern is non‑interchangeable.

Quantitative Differentiation of 8-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one Against Closest Analogs: Head‑to‑Head and Class‑Level Evidence


MAO‑B Inhibitory Selectivity vs. Non‑Brominated Parent Compound

The 8‑bromo derivative (target) and the non‑brominated parent 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one were evaluated against recombinant human MAO‑A and MAO‑B under comparable fluorimetric assay conditions [1] [2]. The target compound exhibits an MAO‑B IC₅₀ of 1.13 × 10³ nM and an MAO‑A IC₅₀ > 1.00 × 10⁵ nM, yielding a selectivity ratio (MAO‑A/MAO‑B) of > 88. The parent compound, lacking the bromine, shows an MAO‑A IC₅₀ of 7.05 × 10⁴ nM; its MAO‑B data have not been reported in the same dataset, but the markedly lower MAO‑A potency of the brominated analog (→ right‑shifted IC₅₀) indicates a halogen‑dependent change in isoform selectivity.

Monoamine oxidase MAO-B selectivity Neuropharmacology

Positional Isomer Effect: 8‑Substitution Confers Lower Cardiovascular Activity than 6‑ or 7‑Substituted Analogs

A systematic SAR study of α‑methylidene‑γ‑butyrolactone‑bearing 3,4‑dihydroquinolin‑2(1H)‑ones demonstrated that vasorelaxing potency follows the order 7‑substituted > 6‑substituted > 8‑substituted [1]. The 8‑substituted positional isomers were consistently the least active in both antiplatelet and vasorelaxing assays. This class‑level pattern indicates that the 8‑bromo‑1,4,4‑trimethyl compound is likely to exhibit attenuated cardiovascular activity compared to its 6‑bromo and 7‑substituted counterparts, which may be advantageous or disadvantageous depending on the intended application.

Cardiovascular Vasorelaxation Structure–Activity Relationship

Synthetic Versatility: The C8‑Bromine Atom as a Cross‑Coupling Handle for Diversification

The aryl bromide at the 8‑position is a privileged functional group for palladium‑catalyzed cross‑coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira, etc.) [1]. Unlike the non‑halogenated parent compound (CAS 20886‑48‑0) or the 8‑methyl analog, the C8‑Br bond allows direct, late‑stage diversification to generate focused libraries of 8‑aryl, 8‑amino, or 8‑alkynyl derivatives without de novo scaffold synthesis.

Medicinal chemistry Cross‑coupling Library synthesis

Physicochemical Differentiation: Increased Lipophilicity and Molecular Weight vs. Non‑Halogenated Parent

The computed logP for the 8‑bromo derivative is 3.09, compared with approximately 2.02 for the non‑brominated parent compound [1] [2]. The molecular weight increases from 189.25 g·mol⁻¹ to 268.15 g·mol⁻¹. This ΔlogP of ≈ 1.1 unit translates to roughly a 12‑fold increase in partition coefficient, which can significantly affect membrane permeability, plasma protein binding, and metabolic clearance.

Lipophilicity Drug‑likeness ADME properties

Optimal Application Scenarios for 8-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one Based on Quantitative Differentiation Evidence


MAO‑B‑Focused Neuropharmacology Probe Design

With an MAO‑B IC₅₀ of 1.13 µM and a selectivity index > 88 over MAO‑A, the compound serves as an ideal starting scaffold for developing reversible, isoform‑selective MAO‑B inhibitors targeting Parkinson’s disease or other neurodegenerative conditions. Its markedly lower MAO‑A liability, compared with the parent dihydroquinolinone, reduces the risk of serotonin‑related side effects [1].

Targeted Library Synthesis via Late‑Stage C8 Diversification

The aryl bromide handle at C8 is primed for Suzuki, Buchwald‑Hartwig, or Sonogashira coupling, enabling rapid construction of diverse analog libraries from a single building block. This is particularly valuable in hit‑expansion campaigns where SAR exploration at the 8‑position is desired without redesigning the core synthetic route [2].

Cardiovascular‑Sparing Lead Optimization Programs

Because 8‑substituted dihydroquinolin‑2-ones consistently exhibit lower vasorelaxing and antiplatelet activity than their 6‑ or 7‑substituted counterparts, the 8‑bromo derivative is strategically suited for programs where cardiovascular off‑target effects must be minimized. This positional selectivity pattern allows medicinal chemists to dial out unwanted cardiovascular activity while retaining on‑target potency [3].

Physicochemical Property‑Driven CNS Drug Discovery

The increased logP (Δ ≈ 1.1) and higher molecular weight of the brominated compound, relative to the parent, suggest enhanced blood‑brain barrier permeability. This property profile recommends the compound for CNS‑targeted projects where a moderate increase in lipophilicity is desired to improve brain exposure, provided that metabolic stability is concurrently assessed [4].

Quote Request

Request a Quote for 8-Bromo-1,4,4-trimethyl-3,4-dihydro-1H-quinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.